In-Depth Spectroscopic Analysis of 2-[(o-Nitrophenyl)azo]-p-cresol: A Technical Guide
In-Depth Spectroscopic Analysis of 2-[(o-Nitrophenyl)azo]-p-cresol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the azo compound 2-[(o-Nitrophenyl)azo]-p-cresol. This information is critical for the identification, characterization, and quality control of this molecule in research and development settings, particularly in the context of drug discovery and materials science where azo compounds are of significant interest. This document presents a summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy for 2-[(o-Nitrophenyl)azo]-p-cresol.
Table 1: ¹H NMR Spectroscopic Data of 2-[(o-Nitrophenyl)azo]-p-cresol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data of 2-[(o-Nitrophenyl)azo]-p-cresol
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: IR Absorption Bands for 2-[(o-Nitrophenyl)azo]-p-cresol
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Table 4: UV-Vis Absorption Data for 2-[(o-Nitrophenyl)azo]-p-cresol
| Wavelength (λmax) nm | Solvent | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ |
| Data not available in search results |
Note: Specific experimental spectroscopic data for 2-[(o-Nitrophenyl)azo]-p-cresol was not found in the available search results. The tables are provided as a template for data presentation. A comprehensive literature search for the synthesis and characterization of this specific compound is recommended to populate these tables with accurate experimental values.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to characterize 2-[(o-Nitrophenyl)azo]-p-cresol. These protocols are based on general procedures for the analysis of azo dyes and related organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
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Weigh approximately 5-10 mg of purified 2-[(o-Nitrophenyl)azo]-p-cresol.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Cap the NMR tube and ensure the solution is homogeneous.
¹H NMR Acquisition:
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Insert the sample into the NMR spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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Process the data by applying a Fourier transform, phase correction, and baseline correction.
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Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C NMR Acquisition:
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Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
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Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
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A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
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Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean.
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Place a small amount of the solid 2-[(o-Nitrophenyl)azo]-p-cresol sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
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Record the background spectrum of the empty ATR setup.
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Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
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Collect a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
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The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule and determine its absorption properties.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
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Prepare a stock solution of 2-[(o-Nitrophenyl)azo]-p-cresol of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol, acetonitrile). The solvent should be transparent in the wavelength range of interest.
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From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0 AU).
Data Acquisition:
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Fill a quartz cuvette with the pure solvent to be used as a blank.
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Place the blank cuvette in the reference beam of the spectrophotometer.
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Fill another quartz cuvette with the sample solution and place it in the sample beam.
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Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).
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The wavelength of maximum absorbance (λmax) should be identified from the spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like 2-[(o-Nitrophenyl)azo]-p-cresol.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
